molecular formula C9H6ClN3O2S B12118977 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- CAS No. 88251-64-3

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-

Cat. No.: B12118977
CAS No.: 88251-64-3
M. Wt: 255.68 g/mol
InChI Key: ZMUVKBBTFLYMBH-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where a 4-chloro-2-nitrophenyl group is attached via a thio linkage. Imidazole derivatives are widely recognized for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- (CAS Number: 88251-64-3) is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and a thioether linkage to a 4-chloro-2-nitrophenyl group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C9H6ClN3O2S
  • Molecular Weight : 255.68 g/mol

The presence of halogen and nitro substituents in its structure enhances the reactivity and potential pharmacological applications of this compound .

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]- exhibit significant activity against various bacterial strains.

Compound NameMIC (µg/mL)Activity Type
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-TBDAntibacterial
Benzimidazole Derivative50Antibacterial against S. typhi
Benzimidazole Derivative250Antifungal against C. albicans

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, it was found that certain derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, research indicates that certain analogs can induce apoptosis in cancer cell lines through modulation of key regulatory proteins.

Compound NameCell LineIC50 (µM)Mechanism
1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-PC3 (Prostate Cancer)TBDApoptosis induction
Coumarin DerivativeSW480 (Colon Cancer)1.01Tumor-suppressor protein modulation

A study demonstrated that specific imidazole derivatives exhibited cytotoxic effects on human prostate carcinoma cells (PC3 and DU145), with a dose-dependent decrease in cell viability observed over time . This suggests potential therapeutic applications in cancer treatment.

Anti-inflammatory Activity

Imidazole compounds are also known for their anti-inflammatory properties. The ability to inhibit inflammatory pathways can be crucial in developing treatments for various inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of imidazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of imidazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that compounds with nitro substituents exhibited enhanced antibacterial effects compared to those without .
  • Evaluation of Anticancer Properties :
    • A study focused on the anticancer effects of imidazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through various mechanisms involving tumor suppressor pathways .

Properties

CAS No.

88251-64-3

Molecular Formula

C9H6ClN3O2S

Molecular Weight

255.68 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C9H6ClN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12)

InChI Key

ZMUVKBBTFLYMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=NC=CN2

Origin of Product

United States

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